![molecular formula C14H13ClN2O B8470605 5-(3-chloropropyl)pyrrolo[1,2-a]quinoxalin-4(5H)-one CAS No. 1380392-06-2](/img/structure/B8470605.png)
5-(3-chloropropyl)pyrrolo[1,2-a]quinoxalin-4(5H)-one
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Description
“5-(3-chloropropyl)pyrrolo[1,2-a]quinoxalin-4(5H)-one” is a chemical compound that belongs to the class of quinoxalines . Quinoxalines are a group of organic compounds with a wide range of biological activities and are used as reagents for the synthesis of biologically important condensed derivatives .
Synthesis Analysis
The synthesis of pyrrolo[1,2-a]quinoxalin-4(5H)-ones has been reported in several studies. One method involves the visible light-mediated synthesis from aryl cyclopropanes, quinoxalinones, hydrochloric acid, and nitric acid through ring opening and unexpected cyclization . Another method involves the Pd-catalyzed direct C (sp2)–H bond carbonylation of the C2 position of indole .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “5-(3-chloropropyl)pyrrolo[1,2-a]quinoxalin-4(5H)-one” include ring opening and cyclization of aryl cyclopropanes, and direct C (sp2)–H bond carbonylation of the C2 position of indole .properties
CAS RN |
1380392-06-2 |
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Product Name |
5-(3-chloropropyl)pyrrolo[1,2-a]quinoxalin-4(5H)-one |
Molecular Formula |
C14H13ClN2O |
Molecular Weight |
260.72 g/mol |
IUPAC Name |
5-(3-chloropropyl)pyrrolo[1,2-a]quinoxalin-4-one |
InChI |
InChI=1S/C14H13ClN2O/c15-8-4-10-17-12-6-2-1-5-11(12)16-9-3-7-13(16)14(17)18/h1-3,5-7,9H,4,8,10H2 |
InChI Key |
WXPLBOXMTJILCI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N3C=CC=C3C(=O)N2CCCCl |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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